molecular formula C16H16FNO B5886722 2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide

2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide

Cat. No. B5886722
M. Wt: 257.30 g/mol
InChI Key: SOAVZSZNPQVIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide, commonly known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEA is a member of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as amphetamines and cathinones. However, FPEA is non-psychoactive and has been primarily studied for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of FPEA is not fully understood. However, it is believed that FPEA acts as a selective agonist of the mu-opioid receptor. This receptor is involved in the regulation of pain, mood, and reward systems in the brain. FPEA may also act on other neurotransmitter systems such as the dopamine and serotonin systems.
Biochemical and Physiological Effects:
FPEA has been shown to produce a range of biochemical and physiological effects. Studies have shown that FPEA can reduce pain by activating the mu-opioid receptor. FPEA may also produce anxiolytic and antidepressant effects by modulating neurotransmitter systems such as the dopamine and serotonin systems. FPEA has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPEA in lab experiments is its low toxicity and lack of significant side effects. This makes FPEA a safe and reliable compound to use in animal studies. FPEA is also relatively easy to synthesize and can be obtained in pure form using standard laboratory techniques. However, one of the limitations of using FPEA in lab experiments is its limited solubility in water. This can make it difficult to administer FPEA to animals in a consistent and reliable manner.

Future Directions

There are several potential future directions for research on FPEA. One area of interest is the development of FPEA analogs with improved pharmacological properties. These analogs may be more potent or have a longer duration of action than FPEA. Another area of interest is the development of FPEA-based drugs for the treatment of pain, depression, and anxiety disorders. Finally, more research is needed to fully understand the mechanism of action of FPEA and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of FPEA involves the reaction of 4-fluoroacetophenone with 2-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain a pure form of FPEA. The synthesis of FPEA is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

FPEA has been extensively studied for its potential therapeutic properties. One of the most promising applications of FPEA is its use as an analgesic. Studies have shown that FPEA can effectively reduce pain in animal models without producing any significant side effects. FPEA has also been studied for its potential use in the treatment of depression and anxiety disorders. Animal studies have shown that FPEA can produce anxiolytic and antidepressant effects without producing any significant side effects.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c17-15-8-6-14(7-9-15)12-16(19)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAVZSZNPQVIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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